Risperidone mesylate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of R 64 766 mesylate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Formation of the core structure: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.

Functional group introduction: Functional groups such as fluorine and piperidine are introduced through substitution reactions.

Mesylation: The final step involves the mesylation of the compound to form R 64 766 mesylate.

Industrial Production Methods: Industrial production of R 64 766 mesylate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Risperidonmesilat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.

Substitution: Substitutionsreaktionen werden häufig verwendet, um funktionelle Gruppen einzuführen oder zu ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise oxidierte Derivate ergeben, während die Substitution zu verschiedenen substituierten Analogen führen kann .

Wissenschaftliche Forschungsanwendungen

Risperidonmesilat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzverbindung in Studien verwendet, die Serotonin- und Dopaminrezeptoren betreffen.

Biologie: Wird in der Forschung zu Neurotransmitter-Signalwegen und Rezeptorbindung eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von neurologischen Störungen wie Schizophrenie und bipolarer Störung untersucht.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika verwendet, die auf Serotonin- und Dopaminrezeptoren abzielen.

5. Wirkmechanismus

Risperidonmesilat übt seine Wirkungen aus, indem es Serotonin-5-HT2- und Dopamin-D2-Rezeptoren blockiert. Diese Wirkung führt zu einer Abnahme der serotonergen und dopaminergen Aktivität im Gehirn, was bei der Reduzierung von Symptomen von Schizophrenie und affektiven Störungen hilfreich ist. Die hohe Affinität der Verbindung zu diesen Rezeptoren macht sie effektiv bei der Modulation von Neurotransmitter-Signalwegen .

Ähnliche Verbindungen:

Risperidonhydrochlorid: Eine weitere Form von Risperidon mit ähnlichen Rezeptorbindungseigenschaften.

Haloperidol: Ein selektiver Dopamin-D2-Rezeptorantagonist, der in Antipsychotika eingesetzt wird.

Ritanserin: Ein selektiver Serotonin-S2-Antagonist, der in vergleichenden Studien mit Risperidon eingesetzt wird.

Einzigartigkeit: Risperidonmesilat ist aufgrund seiner dualen Wirkung auf sowohl Serotonin- als auch Dopaminrezeptoren einzigartig, was ein breiteres Wirkungsspektrum bietet als Verbindungen, die nur auf einen Rezeptortyp abzielen. Diese duale Wirkung macht sie besonders wertvoll in der Forschung, die sich auf komplexe neuropharmakologische Mechanismen konzentriert .

Wirkmechanismus

R 64 766 mesylate exerts its effects by blocking serotonin 5-HT2 and dopamine D2 receptors. This action leads to a decrease in serotonergic and dopaminergic activity in the brain, which is beneficial in reducing symptoms of schizophrenia and mood disorders. The compound’s high affinity for these receptors makes it effective in modulating neurotransmitter pathways .

Vergleich Mit ähnlichen Verbindungen

Risperidone hydrochloride: Another form of risperidone with similar receptor binding properties.

Haloperidol: A selective dopamine D2 receptor antagonist used in antipsychotic treatments.

Ritanserin: A selective serotonin-S2 antagonist used in comparative studies with risperidone.

Uniqueness: R 64 766 mesylate is unique due to its dual action on both serotonin and dopamine receptors, providing a broader spectrum of activity compared to compounds that target only one type of receptor. This dual action makes it particularly valuable in research focused on complex neuropharmacological mechanisms .

Biologische Aktivität

Risperidone mesylate is a second-generation antipsychotic (SGA) commonly used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder. This compound is a salt form of risperidone, which enhances its solubility and bioavailability. The biological activity of this compound is primarily attributed to its antagonistic effects on various neurotransmitter receptors in the brain, particularly dopamine and serotonin receptors.

This compound exerts its effects by selectively blocking several key receptors:

- Dopaminergic Receptors : It has a high affinity for D2 receptors, which are involved in the regulation of mood and behavior. By antagonizing these receptors, risperidone reduces dopaminergic overactivity associated with psychotic symptoms.

- Serotonergic Receptors : Risperidone also binds significantly to 5-HT2A receptors, which modulates serotonin levels and helps alleviate negative symptoms of schizophrenia. The binding affinity for 5-HT2A is approximately 10-20 times greater than that for D2 receptors, which contributes to a lower incidence of extrapyramidal symptoms compared to first-generation antipsychotics .

Table 1: Receptor Binding Affinities

| Receptor Type | Binding Affinity |

|---|---|

| D2 | Moderate |

| 5-HT2A | High |

| Alpha-1 adrenergic | Moderate |

| H1 histamine | Moderate |

Pharmacokinetics

This compound is well absorbed following oral administration, with an absolute bioavailability of approximately 70%. It undergoes extensive hepatic metabolism primarily via the cytochrome P450 2D6 pathway to form its active metabolite, 9-hydroxyrisperidone. The drug exhibits a volume of distribution of about 1 to 2 L/kg and has a protein binding rate of approximately 88% in human plasma .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~70% |

| Volume of Distribution | 1-2 L/kg |

| Protein Binding | ~88% |

| Half-life | Varies (longer in elderly) |

Clinical Efficacy

This compound has demonstrated efficacy in various clinical settings:

- Schizophrenia : In randomized controlled trials (RCTs), risperidone has been shown to significantly reduce symptoms compared to placebo. For instance, one meta-analysis indicated that patients receiving risperidone were less likely to leave treatment early due to adverse effects compared to those on placebo .

- Bipolar Disorder : Risperidone is effective in managing acute manic episodes, with studies showing significant improvements in mood stabilization compared to placebo .

Case Studies

- Oculogyric Crisis : A case involving a 37-year-old male with schizophrenia treated with low-dose risperidone presented with an oculogyric crisis. This rare side effect led to the discontinuation of the drug after successful management with benztropine mesylate .

- Children and Adolescents : A clinical trial involving children aged 8-17 years treated with risperidone showed clinical improvement in 13 out of 20 patients, although some experienced weight gain and galactorrhea .

Side Effects and Safety Profile

While this compound is generally considered safer than first-generation antipsychotics, it is not without side effects. Common adverse effects include:

- Weight gain

- Extrapyramidal symptoms (EPS)

- Hyperprolactinemia

- Sedation

The incidence of EPS is notably higher compared to placebo but lower than that seen with traditional antipsychotics like haloperidol .

Table 3: Adverse Effects Comparison

| Adverse Effect | This compound | Haloperidol |

|---|---|---|

| Weight Gain | Moderate | Higher |

| Extrapyramidal Symptoms | Moderate | Higher |

| Sedation | Moderate | Low |

Eigenschaften

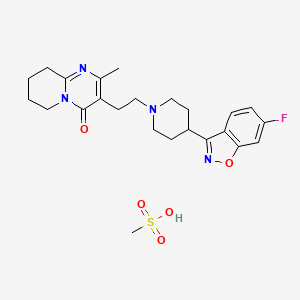

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O2.CH4O3S/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22;1-5(2,3)4/h5-6,14,16H,2-4,7-13H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUQOWYTFBZUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.